molecular formula C15H12ClN3O2S B6710235 N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B6710235
M. Wt: 333.8 g/mol
InChI Key: XETKGHQGSJGTGU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-19(15-18-11-5-3-4-6-12(11)22-15)14(20)9-7-10(16)13(21-2)17-8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKGHQGSJGTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(N=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Other methods include microwave irradiation and one-pot multicomponent reactions, which offer high yields and shorter reaction times .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts and environmentally benign solvents . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further modified for specific applications .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-chloro-6-methoxy-N-methylpyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

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